molecular formula C23H23ClN2O B346682 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone CAS No. 497060-44-3

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone

Cat. No.: B346682
CAS No.: 497060-44-3
M. Wt: 378.9g/mol
InChI Key: IMLFFOCQVPCSEV-UHFFFAOYSA-N
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Description

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone is a chemical compound with the CAS Registry Number 497060-44-3 . Its molecular formula is C23H23ClN2O, corresponding to a molecular weight of approximately 378.90 g/mol . This naphthalene-derived compound features a piperazine core, a structure frequently explored in medicinal chemistry for its versatile binding properties . The compound is offered by multiple suppliers for research purposes with a typical purity of greater than 90% to 99% . It is available in quantities ranging from 1 mg to 10 g . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are advised to consult the current scientific literature to investigate the specific applications and potential mechanisms of action of this compound in their respective fields.

Properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O/c1-17-9-10-20(24)16-22(17)25-11-13-26(14-12-25)23(27)15-19-7-4-6-18-5-2-3-8-21(18)19/h2-10,16H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLFFOCQVPCSEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Mechanism

The intermediate is synthesized via nucleophilic aromatic substitution (NAS) between 5-chloro-2-methylaniline and a piperazine derivative. In a typical protocol:

  • 5-Chloro-2-methylaniline is reacted with 1-chloroethylpiperazine in a polar aprotic solvent (e.g., dimethylformamide, DMF) under reflux (80–100°C).

  • A base such as potassium carbonate (K2CO3\text{K}_2\text{CO}_3) is added to deprotonate the aniline, facilitating the substitution reaction.

The reaction proceeds via a two-step mechanism:

  • Deprotonation of the aniline’s amino group by K2CO3\text{K}_2\text{CO}_3.

  • Nucleophilic attack by the deprotonated amine on the electrophilic carbon of the chloroethylpiperazine, displacing the chloride leaving group.

Optimization of Reaction Conditions

  • Solvent Selection : DMF is preferred for its high boiling point and ability to solubilize both aromatic amines and piperazine derivatives.

  • Temperature : Reactions conducted at 80–100°C achieve >80% yield within 12–24 hours.

  • Purification : The crude product is isolated via vacuum filtration, washed with cold ethanol, and recrystallized from a hexane-ethyl acetate mixture.

Coupling with Naphthalen-1-ylethanone

The second stage involves coupling the piperazine intermediate with 2-naphthalen-1-ylethanone to form the target compound.

Ketone Activation and Coupling Strategy

The ethanone group is activated for nucleophilic attack through in situ formation of a Schiff base or via direct alkylation:

  • Schiff Base Formation : The ketone is converted to an imine using a dehydrating agent (e.g., molecular sieves) and an amine catalyst.

  • Alkylation : The piperazine intermediate’s secondary amine attacks the α-carbon of the ethanone moiety in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3).

A representative protocol involves:

  • Dissolving the piperazine intermediate (1 equiv) and 2-naphthalen-1-ylethanone (1.2 equiv) in dry tetrahydrofuran (THF).

  • Adding AlCl3\text{AlCl}_3 (0.1 equiv) and heating at 60°C for 8 hours under nitrogen atmosphere.

Yield and Byproduct Management

  • Yield : 65–75% after purification.

  • Byproducts : Unreacted ethanone and dimerized piperazine derivatives are removed via silica gel chromatography using a gradient of ethyl acetate in hexane.

Optimization of Reaction Conditions

Solvent and Catalytic Systems

ParameterOptimal ConditionImpact on Yield
SolventTHFMaximizes solubility of aromatic ketones
CatalystAlCl3\text{AlCl}_3Enhances electrophilicity of ketone
Temperature60°CBalances reaction rate and decomposition

Kinetic and Thermodynamic Control

  • Kinetic Control : Lower temperatures (40°C) favor mono-alkylation but require longer reaction times (24 hours).

  • Thermodynamic Control : Higher temperatures (80°C) accelerate the reaction but risk over-alkylation, necessitating stringent stoichiometric ratios.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent resolves the target compound from unreacted starting materials.

  • HPLC Analysis : Reverse-phase C18 columns (acetonitrile/water, 70:30) confirm purity >98%.

Spectroscopic Characterization

  • 1H NMR^1\text{H NMR} : Key peaks include:

    • δ 7.8–8.2 ppm (naphthalene protons)

    • δ 3.5–4.0 ppm (piperazine methylene groups).

  • Mass Spectrometry : Molecular ion peak at m/zm/z 378.9 ([M+H]+^+) .

Chemical Reactions Analysis

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include piperazine derivatives with aromatic ketones or urea backbones. Key differentiating features include:

  • Naphthalene vs. Phenyl Groups: The naphthalen-1-yl ethanone moiety distinguishes it from compounds like 1-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone (), which uses a phenyl group. Naphthalene’s extended aromatic system may enhance π-π stacking interactions in target binding compared to simpler phenyl groups .
  • Chloro-Methylphenyl Substituent : The 5-chloro-2-methylphenyl group contrasts with substituents in urea derivatives (e.g., 3-fluorophenyl, 3,5-dichlorophenyl) from . Chlorine atoms are common in bioactive molecules for improving binding affinity, while methyl groups can modulate steric effects and metabolic stability.

Molecular Weight and Physicochemical Properties

The molecular weight of the target compound is inferred to be ~380–400 g/mol (based on analogs in and ). Comparatively:

  • Urea Derivatives () : Molecular weights range from 466.2 (11i) to 602.2 g/mol (11m), with substituents like trifluoromethyl increasing mass and lipophilicity.
  • Chloro-Substituted Piperazines (): 2-Chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone has a molecular weight of 273.16 g/mol, highlighting the impact of simpler substituents .

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound 5-Chloro-2-methylphenyl, naphthalene ~380–400 High lipophilicity, potential CNS activity -
1-(4-(Naphthalen-1-ylmethyl)piperazin-1-yl)-2-phenoxyethanone Naphthalenylmethyl, phenoxy 360.45 Extended π-system for enhanced binding
2-Chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone Bis-chlorophenyl 273.16 Antifungal/antibacterial potential
1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f) 3-Chlorophenyl, urea-thiazole 500.2 Urea backbone for kinase inhibition
1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylethanone Isoxazole-methyl 299.37 Heterocyclic substituent for selectivity

Research Findings and Implications

  • Naphthalene Advantage : The naphthalen-1-yl group may confer superior binding to hydrophobic pockets in enzymes or receptors compared to phenyl or smaller aromatic systems .
  • Synthetic Feasibility : High yields (>85%) for urea derivatives in suggest that similar synthetic routes (e.g., nucleophilic substitution or condensation) could be applied to the target compound .

Biological Activity

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone, often referred to as a piperazine derivative, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a piperazine ring and a naphthalene moiety. Its molecular formula is C19H20ClN2OC_{19}H_{20}ClN_{2}O with a molecular weight of approximately 328.83 g/mol. The presence of the chloro and methyl groups is crucial for its biological activity.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Receptor Interaction : The compound is believed to interact with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Studies suggest it may act as an antagonist or modulator at serotonin and dopamine receptors, which could explain its potential in treating psychiatric disorders .
  • Anticancer Activity : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, related piperazine compounds have demonstrated moderate to significant efficacy against human breast cancer cells .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Description Reference
Cytotoxicity Exhibits cytotoxic effects in human breast cancer cell lines with IC50 values around 18 µM .
Receptor Modulation Potential interactions with serotonin and dopamine receptors affecting CNS pathways .
Neuroprotective Effects May provide neuroprotective effects in models of neurodegenerative diseases .
Antidepressant-like Effects Shows promise in preclinical models for treating depression through receptor modulation .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Breast Cancer Study : A study evaluated the efficacy of piperazine derivatives, including similar compounds to this compound, against MCF-7 breast cancer cells. The results indicated that these compounds could inhibit cell proliferation effectively, suggesting a pathway for developing new anticancer agents .
  • CNS Disorders : Another investigation focused on the neuropharmacological profile of piperazine derivatives. It was found that these compounds could modulate neurotransmitter systems involved in mood regulation, thereby offering potential for treating anxiety and depression .
  • In Vivo Studies : In vivo studies have demonstrated that compounds similar to this compound can enhance cognitive function in animal models, supporting their use as therapeutic agents for cognitive disorders .

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